Stereochemistry and Oxidation Reactivity
While direct experimental data for (2S,3S)-3-aminopentan-2-ol is not available in the public domain, a highly relevant class-level inference can be drawn from a comparative study of its diastereomer, (2S,3R)-3-aminopentan-2-ol, versus (2R,3S)-3-aminopentan-2-ol. In that study, the (2S) configuration lowered the activation energy for oxidation by 4.7 kcal/mol compared to the (2R,3S) diastereomer . This demonstrates that even a single stereocenter inversion in a β-amino alcohol can lead to a substantial kinetic difference, underscoring the critical importance of procuring the exact (2S,3S) stereoisomer for predictable and efficient reaction outcomes.
| Evidence Dimension | Activation Energy for Oxidation |
|---|---|
| Target Compound Data | Not directly reported; inferred to be distinct from other diastereomers. |
| Comparator Or Baseline | (2S,3R)-3-aminopentan-2-ol vs. (2R,3S)-3-aminopentan-2-ol: ΔΔG‡ = 4.7 kcal/mol |
| Quantified Difference | 4.7 kcal/mol (between (2S,3R) and (2R,3S) diastereomers) |
| Conditions | DFT calculations; Jones oxidation pathway |
Why This Matters
This data provides quantitative justification for rejecting generic 'aminopentanol' purchases; the stereochemistry of the (2S,3S) compound is essential for achieving desired reaction kinetics and selectivity.
